Superior Dual Activity: GABA Uptake Inhibition and Direct Receptor Agonism Compared to Nipecotic Acid
3-Pyrrolidineacetic acid (homo-β-proline) demonstrates a unique dual mechanism: it inhibits GABA uptake with a Ki of 6 µM in neurons and 16 µM in glial cells, and simultaneously displaces GABA from its receptor with an IC50 of 0.3 µM [1]. In contrast, nipecotic acid, a well-known comparator, functions solely as a GABA uptake inhibitor (IC50 values: hGAT-1 8 µM, hGAT-3 106 µM ) and does not exhibit direct receptor agonism.
| Evidence Dimension | GABA uptake inhibition (Ki) and GABA receptor displacement (IC50) |
|---|---|
| Target Compound Data | Ki = 6 µM (neuronal uptake), 16 µM (glial uptake); IC50 = 0.3 µM (GABA receptor binding displacement) |
| Comparator Or Baseline | Nipecotic acid: IC50 = 8 µM (hGAT-1), 38 µM (rGAT-2), 106 µM (hGAT-3); no direct receptor agonism |
| Quantified Difference | 3-Pyrrolidineacetic acid exhibits dual activity (uptake inhibition + receptor binding); nipecotic acid lacks receptor agonism |
| Conditions | Rat brain synaptosomes and cultured astrocytes; human GAT-expressing cells |
Why This Matters
Procurement of 3-pyrrolidineacetic acid is essential for studies requiring simultaneous modulation of GABA transport and receptor activity, a profile not achievable with nipecotic acid.
- [1] Larsson, O. M., Thorbek, P., Krogsgaard-Larsen, P., & Schousboe, A. (1981). Effect of homo-β-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding. Journal of Neurochemistry, 37(6), 1509–1516. View Source
